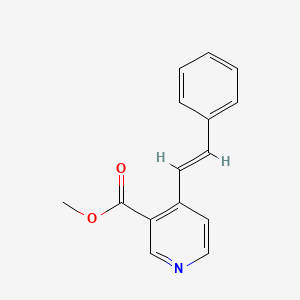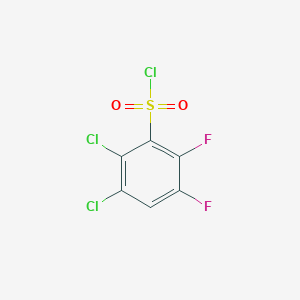
2,3-Dichloro-5,6-difluorobenzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dichloro-5,6-difluorobenzenesulfonyl chloride is an organic compound with the molecular formula C6HCl3F2O2S. It is characterized by the presence of chlorine and fluorine atoms on a benzene ring, along with a sulfonyl chloride functional group. This compound is used in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-5,6-difluorobenzenesulfonyl chloride typically involves the reaction of difluorophenyllithium with sulfuryl chloride
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichloro-5,6-difluorobenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific details on these reactions are limited.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and other nucleophiles. The reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile.
Oxidation and Reduction Reactions:
Major Products Formed:
Sulfonamides: Formed by the reaction of this compound with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Scientific Research Applications
2,3-Dichloro-5,6-difluorobenzenesulfonyl chloride has several applications in scientific research:
Biology and Medicine:
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-5,6-difluorobenzenesulfonyl chloride primarily involves its reactivity as a sulfonyl chloride compound. The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of sulfonamides and sulfonate esters. The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and reaction conditions used.
Comparison with Similar Compounds
2,5-Difluorobenzenesulfonyl chloride: Similar structure but with fluorine atoms at different positions on the benzene ring.
2,6-Difluorobenzenesulfonyl chloride: Another similar compound with fluorine atoms at different positions.
3,5-Difluorobenzenesulfonyl chloride: Differently substituted benzene ring with similar reactivity.
Uniqueness: 2,3-Dichloro-5,6-difluorobenzenesulfonyl chloride is unique due to the specific positioning of chlorine and fluorine atoms on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. This unique structure can make it suitable for specific applications in organic synthesis and industrial processes.
Properties
Molecular Formula |
C6HCl3F2O2S |
|---|---|
Molecular Weight |
281.5 g/mol |
IUPAC Name |
2,3-dichloro-5,6-difluorobenzenesulfonyl chloride |
InChI |
InChI=1S/C6HCl3F2O2S/c7-2-1-3(10)5(11)6(4(2)8)14(9,12)13/h1H |
InChI Key |
UBKCCKQCKOAZGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)S(=O)(=O)Cl)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


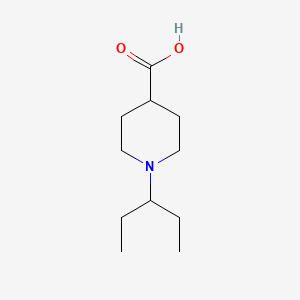

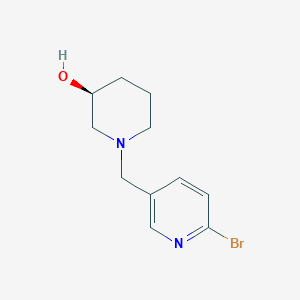
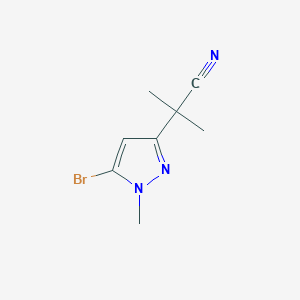
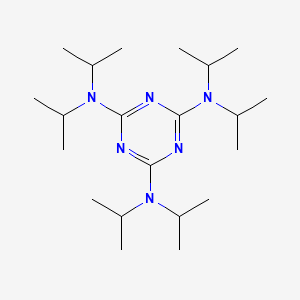
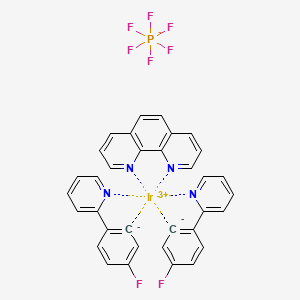
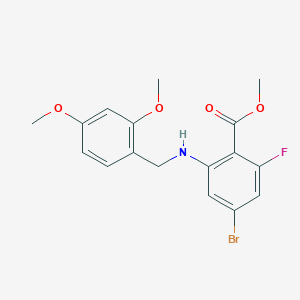
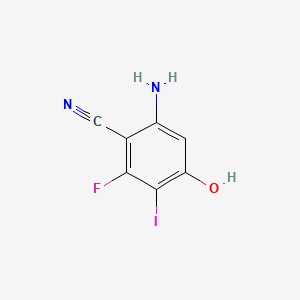
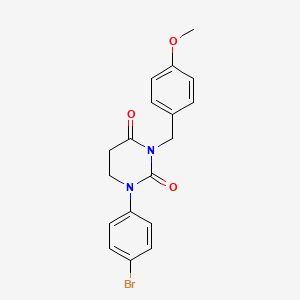
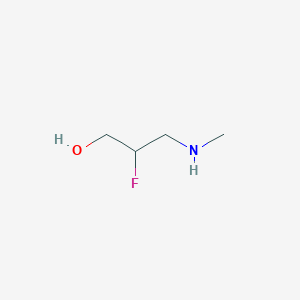
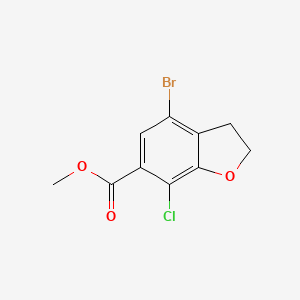
![8-Bromodibenzo[b,d]furan-3-carboxylic acid](/img/structure/B13916348.png)
![tert-butyl (3aS,8bR)-4-amino-7-(trifluoromethyl)-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate](/img/structure/B13916355.png)
